2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid
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Overview
Description
2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid is an organic compound with the molecular formula C12H10O3S. It is characterized by the presence of a benzoic acid moiety linked to a furan ring via a sulfanyl (thioether) bridge.
Mechanism of Action
Mode of Action
Without specific target information, it’s challenging to describe the exact mode of action of 2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid. The presence of a benzoic acid moiety could suggest potential interactions with enzymes that metabolize aromatic compounds .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a type of palladium-catalyzed carbon-carbon bond-forming process .
Pharmacokinetics
The compound’s molecular weight (23428 g/mol) and structure suggest it may have reasonable bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid typically involves the reaction of 2-furylmethanethiol with 2-bromobenzoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 2-furylmethanethiol attacks the bromine-substituted benzoic acid, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-{[(Furan-2-yl)methyl]sulfanyl}benzyl alcohol.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-{[(Furan-2-yl)methyl]sulfanyl}benzyl alcohol: Similar structure but with an alcohol group instead of a carboxylic acid.
2-{[(Furan-2-yl)methyl]sulfinyl}benzoic acid: Contains a sulfinyl group instead of a sulfanyl group.
2-{[(Furan-2-yl)methyl]sulfonyl}benzoic acid: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness
2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid is unique due to the presence of both a furan ring and a benzoic acid moiety linked by a sulfanyl bridge. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfanyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-12(14)10-5-1-2-6-11(10)16-8-9-4-3-7-15-9/h1-7H,8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGQQJWRQXYPIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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